3-(2,4-Dichlorophenyl)propanenitrile
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Overview
Description
3-(2,4-Dichlorophenyl)propanenitrile is an organic compound with the molecular formula C9H7Cl2N It is characterized by the presence of a nitrile group (-CN) attached to a propanenitrile backbone, which is further substituted with two chlorine atoms at the 2 and 4 positions of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Halogenoalkanes: One common method involves the reaction of 2,4-dichlorobenzyl chloride with sodium cyanide in the presence of a suitable solvent like ethanol. The reaction is typically carried out under reflux conditions to ensure complete conversion to the nitrile.
From Amides: Another method involves the dehydration of 3-(2,4-dichlorophenyl)propanamide using dehydrating agents such as phosphorus pentoxide (P4O10) or thionyl chloride (SOCl2).
Industrial Production Methods: Industrial production methods for 3-(2,4-Dichlorophenyl)propanenitrile often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The choice of reagents and conditions may vary depending on the desired scale and specific application.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(2,4-Dichlorophenyl)propanenitrile can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitrile group can yield primary amines. Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as hydroxyl groups or amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a suitable catalyst (e.g., palladium on carbon) are common.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
3-(2,4-Dichlorophenyl)propanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.
Mechanism of Action
The mechanism of action of 3-(2,4-Dichlorophenyl)propanenitrile depends on its specific application. In biological systems, it may interact with cellular components, leading to various biochemical effects. For example, if used as an antimicrobial agent, it may disrupt cell membrane integrity or interfere with essential enzymatic processes.
Comparison with Similar Compounds
2,2-Dichloro-3-(2,4-dichlorophenyl)propanenitrile: This compound has a similar structure but with an additional chlorine atom on the propanenitrile backbone.
3-(2,4-Dichlorophenoxy)propanenitrile: This compound has an ether linkage instead of a direct phenyl-nitrile connection.
Properties
IUPAC Name |
3-(2,4-dichlorophenyl)propanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N/c10-8-4-3-7(2-1-5-12)9(11)6-8/h3-4,6H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYXVZCDUNQQRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501300997 |
Source
|
Record name | 2,4-Dichlorobenzenepropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501300997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16994-09-5 |
Source
|
Record name | 2,4-Dichlorobenzenepropanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16994-09-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichlorobenzenepropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501300997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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